molecular formula C11H15N B6147941 1,8-dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 167710-00-1

1,8-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6147941
CAS RN: 167710-00-1
M. Wt: 161.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline (1,8-DMTQ) is a heterocyclic organic compound that is widely used in scientific research due to its wide range of applications. It is a versatile compound that is used in a variety of fields, including organic synthesis, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 1,8-dimethyl-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed to act as an inhibitor of enzymes by forming a complex with the enzyme's active site. This complex then prevents the enzyme from binding to its substrate, thus inhibiting its activity.
Biochemical and Physiological Effects
1,8-dimethyl-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the synthesis of proteins. It has also been shown to modulate the activity of neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The use of 1,8-dimethyl-1,2,3,4-tetrahydroisoquinoline in laboratory experiments offers several advantages. It is a highly stable compound that is relatively easy to synthesize and use in experiments. It also has a wide range of applications and can be used in a variety of biochemical and physiological assays. However, 1,8-dimethyl-1,2,3,4-tetrahydroisoquinoline is not without its limitations. It is a relatively expensive compound, and its use can be limited by its low solubility in water.

Future Directions

1,8-dimethyl-1,2,3,4-tetrahydroisoquinoline has a wide range of potential future applications. It could be used as a tool to study the effects of drug metabolism, as well as the effects of various neurotransmitters on the brain. It could also be used to study the effects of various drugs on the body, as well as the effects of various environmental toxins. Additionally, it could be used to develop new drugs and treatments for diseases, such as cancer and neurological disorders. Finally, it could be used to develop new and improved methods for organic synthesis.

Synthesis Methods

1,8-dimethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. The most common method involves the condensation of 1-methyl-1,2,3,4-tetrahydroisoquinoline and benzaldehyde, followed by cyclization of the resulting intermediate. This method yields 1,8-dimethyl-1,2,3,4-tetrahydroisoquinoline in high yields. Other methods include the reaction of 1-methyl-1,2,3,4-tetrahydroisoquinoline with ethyl acetoacetate, followed by condensation with benzaldehyde, and the reaction of 1-methyl-1,2,3,4-tetrahydroisoquinoline with dimethyl acetylene dicarboxylate, followed by condensation with benzaldehyde.

Scientific Research Applications

1,8-dimethyl-1,2,3,4-tetrahydroisoquinoline is used in a variety of scientific research applications. It is used as a substrate in enzymatic assays, as a cofactor in biochemical reactions, and as an inhibitor of enzymes. It is also used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and other organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,8-dimethyl-1,2,3,4-tetrahydroisoquinoline involves the reduction of a precursor compound, followed by a cyclization reaction to form the final product.", "Starting Materials": [ "4-methyl-1,2,3,4-tetrahydroisoquinoline", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "4-methyl-1,2,3,4-tetrahydroisoquinoline is dissolved in methanol and acetic acid.", "Sodium borohydride is added to the solution and the mixture is stirred at room temperature for several hours.", "The reaction mixture is then quenched with hydrochloric acid and extracted with a suitable organic solvent.", "The organic layer is dried and concentrated to yield the intermediate compound, 1,2,3,4-tetrahydroisoquinoline.", "The intermediate compound is then cyclized by heating with a suitable acid catalyst, such as hydrochloric acid, to yield the final product, 1,8-dimethyl-1,2,3,4-tetrahydroisoquinoline." ] }

CAS RN

167710-00-1

Product Name

1,8-dimethyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C11H15N

Molecular Weight

161.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.